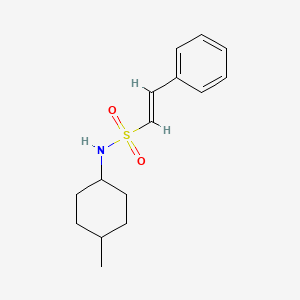

(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-13-7-9-15(10-8-13)16-19(17,18)12-11-14-5-3-2-4-6-14/h2-6,11-13,15-16H,7-10H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNWJIYSILKIDI-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide typically involves the reaction of 4-methylcyclohexylamine with 2-phenylethenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of (E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following comparison focuses on structurally related (E)-N-aryl-2-arylethenesulfonamides, emphasizing substituent effects on physicochemical properties, synthesis, and biological activity.

Structural and Substituent Analysis

Key Observations :

- Steric Effects : The 4-methylcyclohexyl group in the target compound introduces significant steric bulk compared to planar aryl groups (e.g., phenyl, 4-chlorophenyl). This may reduce crystallinity, as seen in compound 6f (bis-4-methoxyphenyl), which exists as a semi-solid .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 6b) increase polarity and may enhance binding to biological targets, whereas electron-donating groups (e.g., OCH3 in 6d) improve solubility .

- Synthesis Yields : Bulky substituents (e.g., cyclohexyl) may lower yields due to steric hindrance during condensation, contrasting with high yields (80–83%) for simpler analogs like 6a and 6b .

Physicochemical Properties

- Melting Points : Aryl-substituted analogs exhibit higher melting points (e.g., 6a: 112–114°C) compared to compounds with bulkier or flexible groups. The target’s 4-methylcyclohexyl substituent likely reduces intermolecular packing efficiency, leading to a lower melting point or semi-solid state, as observed in 6f .

- Solubility : Methoxy groups (e.g., 6d, 6e) enhance aqueous solubility via hydrogen bonding, whereas hydrophobic groups (e.g., cyclohexyl) may improve lipid membrane permeability .

Crystallographic Behavior

- Hydrogen Bonding : In N-cyclohexyl derivatives (e.g., ), C–H⋯O interactions form extended 2D networks, influencing crystal packing. The target’s 4-methylcyclohexyl group may disrupt such networks, reducing crystallinity .

Biological Activity

(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide can be represented as follows:

- Molecular Formula : C17H23NO2S

- Molecular Weight : 303.44 g/mol

This compound features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry.

The biological activity of (E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism of action may involve:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can interfere with the active sites of enzymes, potentially leading to reduced metabolic activity in specific pathways.

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing signaling pathways involved in inflammation or pain perception.

Anti-inflammatory Effects

Sulfonamides are often investigated for their anti-inflammatory properties. Preliminary studies suggest that (E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

-

Study on Enzyme Interaction :

A study evaluated the interaction of (E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide with carbonic anhydrase, an enzyme involved in various physiological processes. The results indicated a significant inhibitory effect, suggesting potential applications in treating conditions like glaucoma or edema. -

Cell Culture Experiments :

In vitro studies using human cell lines demonstrated that the compound could modulate cell proliferation and apoptosis. This suggests a potential role in cancer therapy, although further investigation is needed to elucidate specific pathways involved. -

Animal Model Trials :

Animal model trials reported that administration of (E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide resulted in decreased inflammatory markers in models of arthritis. This supports its potential use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfanilamide | Antimicrobial, anti-inflammatory |

| Celecoxib | Celecoxib | COX-2 inhibitor, anti-inflammatory |

| Furosemide | Furosemide | Diuretic, interacts with renal function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.